molecular formula C9H17NO3 B14083480 Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate CAS No. 101926-93-6

Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate

Cat. No.: B14083480
CAS No.: 101926-93-6
M. Wt: 187.24 g/mol
InChI Key: VWHARZLBCUCSMZ-UHFFFAOYSA-N
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Description

Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2,2-dimethylpent-4-en-1-ol with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include room temperature and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method can improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of metabolic pathways or signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid with a similar structural motif.

    4-hydroxy-3-methylbut-2-en-1-yl diphosphate: Another compound with a similar hydroxyl and double bond structure.

Uniqueness

Methyl (3-hydroxy-2,2-dimethylpent-4-en-1-yl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

CAS No.

101926-93-6

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl N-(3-hydroxy-2,2-dimethylpent-4-enyl)carbamate

InChI

InChI=1S/C9H17NO3/c1-5-7(11)9(2,3)6-10-8(12)13-4/h5,7,11H,1,6H2,2-4H3,(H,10,12)

InChI Key

VWHARZLBCUCSMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)OC)C(C=C)O

Origin of Product

United States

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